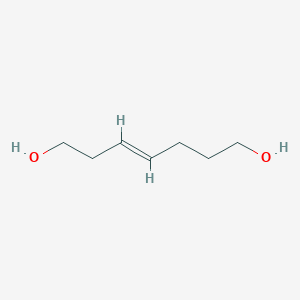
(E)-hept-3-ene-1,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-hept-3-ene-1,7-diol is an organic compound characterized by a seven-carbon chain with a double bond between the third and fourth carbon atoms and hydroxyl groups attached to the first and seventh carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-hept-3-ene-1,7-diol can be achieved through several methods. One common approach involves the hydroboration-oxidation of hept-3-yne. This method includes the following steps:
Hydroboration: Hept-3-yne is treated with diborane (B2H6) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are often employed to achieve industrial-scale production.
化学反応の分析
Types of Reactions
(E)-hept-3-ene-1,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
Reduction: The double bond can be reduced to form heptane-1,7-diol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acidic or basic conditions can facilitate the substitution reactions, with reagents such as sulfuric acid (H2SO4) or sodium hydride (NaH).
Major Products
Oxidation: Hept-3-ene-1,7-dione or hept-3-enal.
Reduction: Heptane-1,7-diol.
Substitution: Various ethers or esters depending on the substituent introduced.
科学的研究の応用
(E)-hept-3-ene-1,7-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of fragrances and flavors.
作用機序
The mechanism of action of (E)-hept-3-ene-1,7-diol depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, leading to changes in cellular processes. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The double bond may also participate in reactions with reactive oxygen species, contributing to its biological activity.
類似化合物との比較
Similar Compounds
(Z)-hept-3-ene-1,7-diol: The cis isomer of (E)-hept-3-ene-1,7-diol, with different spatial arrangement of the substituents around the double bond.
Heptane-1,7-diol: A saturated analog without the double bond.
Hept-3-yne-1,7-diol: An alkyne analog with a triple bond instead of a double bond.
Uniqueness
This compound is unique due to its specific geometric configuration (E) and the presence of both hydroxyl groups and a double bond. This combination of functional groups and geometry imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
84143-36-2 |
|---|---|
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC名 |
(E)-hept-3-ene-1,7-diol |
InChI |
InChI=1S/C7H14O2/c8-6-4-2-1-3-5-7-9/h1-2,8-9H,3-7H2/b2-1+ |
InChIキー |
DOOJAFNLRWSMQE-OWOJBTEDSA-N |
異性体SMILES |
C(C/C=C/CCO)CO |
正規SMILES |
C(CC=CCCO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Chlorophenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14417165.png)
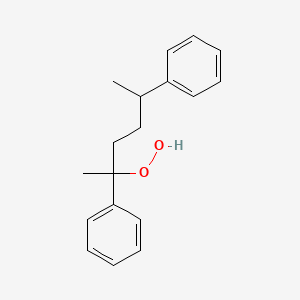
![6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one](/img/structure/B14417173.png)
![[(Methylsilanetriyl)tri(ethane-2,1-diyl)]tris(diphenylphosphane)](/img/structure/B14417174.png)
![7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14417177.png)
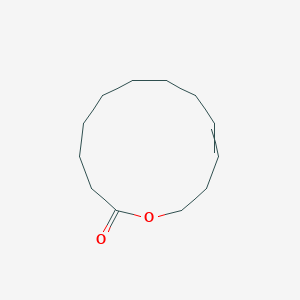
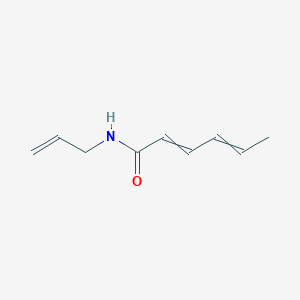
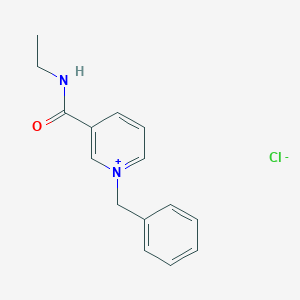
![2-[(2,6-Dichlorophenyl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14417196.png)

![Acetic acid--2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine (1/1)](/img/structure/B14417224.png)
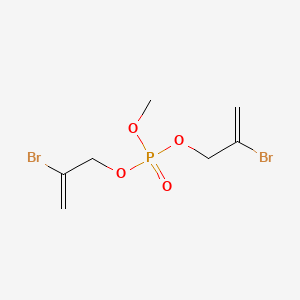
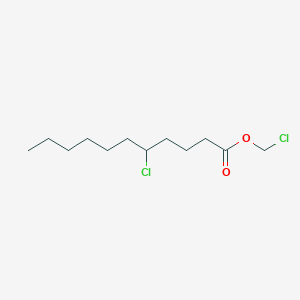
![N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine](/img/structure/B14417248.png)
